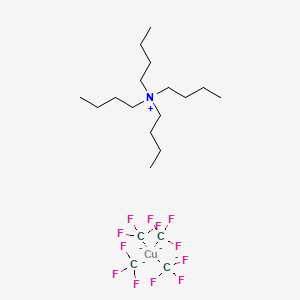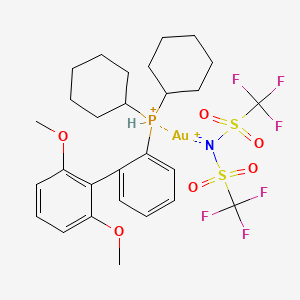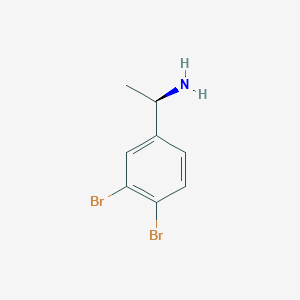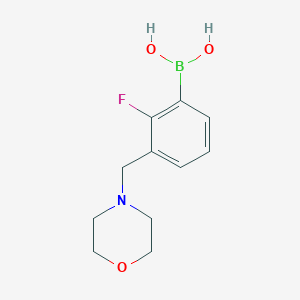
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group, a methyl group, and a nitrile group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Oxidation: The alcohol group is oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Nitrile Formation: The ketone is then converted to the nitrile using reagents like hydroxylamine hydrochloride followed by dehydration with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxylamine hydrochloride and phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other derivatives.
Applications De Recherche Scientifique
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: The alcohol precursor to the nitrile compound.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: The ketone intermediate in the synthesis.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamide: A derivative formed through substitution reactions.
Uniqueness
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m0/s1 |
Clé InChI |
AWVUYKHSNNYPOX-AXFHLTTASA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
SMILES canonique |
CC1CCC(C(C1)C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,7,8-Tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B1495820.png)


![(4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495866.png)

![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1495872.png)
![methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B1495874.png)






